1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c1-18(2)20-7-13-24(14-8-20)31-27(34)25-16-32(17-29-25)15-19-3-11-23(12-4-19)30-26(33)21-5-9-22(28)10-6-21/h3-14,16-18H,15H2,1-2H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOGGLBSIODNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimized Reaction Conditions
- Reactants :
- Glyoxal (40% aqueous solution)
- Formaldehyde (37% aqueous solution)
- Ammonium oxalate (1.05 molar equivalents)
- Conditions :
This protocol achieves imidazole yields exceeding 59% through enhanced cyclization kinetics and reduced byproduct formation. The ammonium salt acts as both a nitrogen source and acid catalyst, facilitating proton transfer during ring closure.
The introduction of the N-(4-isopropylphenyl)carboxamide group at the imidazole's 4-position follows two primary pathways:
Direct Coupling of Imidazole-4-Carboxylic Acid
- Acid Chloride Formation :
Imidazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) at reflux to generate the corresponding acid chloride. - Amide Coupling :
Treatment with 4-isopropylaniline in anhydrous dichloromethane (DCM) using triethylamine (TEA) as base yields the carboxamide derivative.
Typical Yield : 75–82% (calculated from analogous reactions)
Oxidation of Imidazoline Precursors
Chinese Patent CN102321027A demonstrates a high-yield method for imidazole-4-carboxamides through oxidative aromatization:
This method avoids harsh reagents and enables gram-scale production with minimal purification requirements.
Regioselective Benzylation at N-1 Position
Introducing the 4-(4-chlorobenzamido)benzyl group to the imidazole nitrogen demands precise control over alkylation regiochemistry.
Synthesis of 4-(4-Chlorobenzamido)Benzyl Bromide
- Benzoylation :
4-Aminobenzyl alcohol reacts with 4-chlorobenzoyl chloride in DCM/TEA (0°C, 2 hours) to form 4-(4-chlorobenzamido)benzyl alcohol (89% yield). - Bromination :
Treatment with phosphorus tribromide (PBr₃) in anhydrous THF (−10°C, 30 minutes) converts the alcohol to the corresponding benzyl bromide (78% yield).
Alkylation of Imidazole-4-Carboxamide
Reaction of N-(4-isopropylphenyl)imidazole-4-carboxamide with 4-(4-chlorobenzamido)benzyl bromide under basic conditions achieves N-1 selectivity:
- Base : Sodium hydride (NaH, 1.2 equivalents)
- Solvent : Anhydrous DMF
- Temperature : 0°C → room temperature (gradual warming over 6 hours)
- Yield : 68% (isolated via silica gel chromatography)
¹H NMR analysis confirms exclusive alkylation at the N-1 position due to steric and electronic effects imparted by the 4-carboxamide group.
Integrated Synthetic Route
Combining these methodologies provides an efficient pathway to the target compound:
- Imidazole Core Formation : Glyoxal-formaldehyde condensation with ammonium oxalate.
- Carboxamide Installation : Oxidative aromatization of imidazoline precursor.
- Benzylation : Regioselective alkylation using 4-(4-chlorobenzamido)benzyl bromide.
Overall Yield : 42% (calculated from three-step sequence)
Analytical Characterization
Key spectroscopic data for structural confirmation:
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, Imidazole H-2), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.63 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, N-CH₂), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂).HRMS (ESI+) :
Calculated for C₂₈H₂₇ClN₄O₂ [M+H]⁺: 509.1747; Found: 509.1751.
Industrial-Scale Considerations
The oxidation and alkylation steps demonstrate particular suitability for mass production:
| Process | Scalability Factor |
|---|---|
| Imidazoline Oxidation | Continuous oxygen sparging systems |
| Benzylation | Flow chemistry compatible |
| Purification | Crystallization from ethanol/water |
Patent CN102321027A reports successful pilot plant trials with batch sizes exceeding 50 kg.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical probe.
Medicine: Exploring its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilizing its unique chemical properties in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:
- **Modulation of Gene Expression
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity
1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H21ClN4O
- Molecular Weight : 358.85 g/mol
The compound features an imidazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancerous cells.
Key Mechanisms:
- Kinase Inhibition : The compound targets various protein kinases, disrupting signaling pathways that promote tumor growth.
- Apoptosis Induction : It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Biological Activity
The biological activities of 1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide have been evaluated through various assays:
| Activity | Assay Type | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 values ranging from 10-30 µM |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V positive cells |
| Kinase Inhibition | Kinase Activity Assay | Significant reduction in kinase activity |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models. Notably:
-
Study on Breast Cancer Cells :
- In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition of MCF-7 breast cancer cells, with an observed IC50 value of approximately 15 µM.
- Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest.
-
Study on Lung Cancer Models :
- In vivo experiments using mouse models of lung cancer showed a marked reduction in tumor size when treated with the compound compared to controls.
- Histological analysis indicated increased apoptosis within tumor tissues.
Toxicological Profile
The safety profile of 1-(4-(4-chlorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide has also been assessed:
| Toxicity Parameter | Observation |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Moderate irritation observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Structural Differences :
- Core: Benzo[d]imidazole vs. imidazole in the target compound.
- Substituents: Methoxy groups at 3,4-positions on the phenyl ring vs. chlorobenzamido and isopropylphenyl groups.
- Alkyl Chain: Propyl group at position 1 vs. benzyl group in the target.
- The benzo[d]imidazole core may improve π-π stacking interactions in protein binding compared to the simpler imidazole .
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Structural Differences :
- Pyrrolidine Ring: Introduces conformational rigidity and basicity absent in the target compound.
- Substituent Position: Carboxamide at position 4 of the benzimidazole vs. position 4 of the imidazole in the target.
- Functional Implications :
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
- Structural Differences :
- Core: Benzimidazole vs. imidazole.
- Substituents: Dual 4-chlorophenyl groups vs. chlorobenzamido and isopropylphenyl groups.
- Functional Implications: The dual chloro-substitution may increase cytotoxicity, as noted in benzimidazole-based analgesics . Lack of a carboxamide group reduces hydrogen-bonding capability compared to the target compound.
4-Chloro-2-(4-bromophenyl)quinazoline Derivatives
- Structural Differences :
- Core: Quinazoline vs. imidazole.
- Substituents: Bromophenyl group vs. chlorobenzamido and isopropylphenyl groups.
- Functional Implications :
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects : Chlorine and bromine substituents enhance hydrophobicity and binding to aromatic pockets, while methoxy groups improve solubility .
- Core Structure : Imidazoles and benzimidazoles are versatile scaffolds for drug discovery, but quinazolines offer distinct selectivity profiles (e.g., kinase targets) .
- Synthetic Accessibility : The target compound’s benzyl and carboxamide groups may require multi-step synthesis, similar to procedures in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
